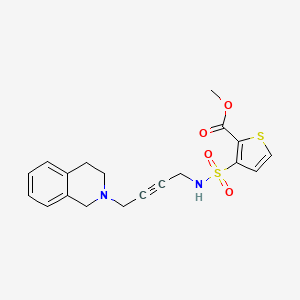
methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is an organic compound with a complex structure that features multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate, a multi-step process is typically employed. Here is an outline of a possible synthetic route:
Step 1: Start with the thiophene-2-carboxylate derivative. This can be prepared via various methods, such as the reaction of thiophene-2-carboxylic acid with methanol in the presence of an acid catalyst.
Step 2: Introduce the sulfonamide group by reacting the thiophene-2-carboxylate with an appropriate sulfonyl chloride derivative under basic conditions.
Step 3: Synthesize the 3,4-dihydroisoquinoline derivative through a Pictet-Spengler reaction involving a suitable aldehyde and an amine.
Step 4: Couple the dihydroisoquinoline derivative with the sulfonamide-thiophene intermediate using a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, to introduce the but-2-yn-1-yl linker.
Industrial Production Methods
On an industrial scale, the synthesis of such a complex molecule would require optimization for yield and cost-efficiency. Continuous flow reactors might be utilized to improve reaction times and control reaction conditions precisely. Each step would be subject to extensive quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate undergoes several types of reactions:
Oxidation: Potentially at the thiophene ring or the dihydroisoquinoline moiety.
Reduction: Mainly focused on the alkyne group, converting it into an alkene or alkane.
Substitution: Both nucleophilic and electrophilic substitutions can occur at various positions depending on the reaction conditions.
Common Reagents and Conditions
Typical reagents might include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum for coupling reactions.
Major Products Formed from These Reactions
The products of these reactions would vary widely. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential to form complex molecular architectures. It serves as a building block for synthesizing other biologically active molecules.
Biology
Biologically, it may interact with various enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers might investigate its potential therapeutic effects, particularly its ability to modulate biological pathways implicated in disease.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The exact mechanism of action would depend on the biological target. Generally, this compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing specific biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor's activity, leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Comparing it with similar compounds such as other sulfonamide derivatives or dihydroisoquinoline-containing molecules highlights its unique structural features that might confer distinct reactivity or biological activity.
Highlighting its Uniqueness
The presence of the but-2-yn-1-yl linker and the specific arrangement of functional groups make this compound stand out, potentially offering unique interactions with biological targets or reactivity in synthetic chemistry.
List of Similar Compounds
Sulfanilamide
N-(4-aminobut-2-yn-1-yl)sulfonamide
3,4-dihydroisoquinoline derivatives
This detailed article covers the various aspects of methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate. If there's any specific part you'd like to delve deeper into, let me know!
Properties
IUPAC Name |
methyl 3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-19(22)18-17(9-13-26-18)27(23,24)20-10-4-5-11-21-12-8-15-6-2-3-7-16(15)14-21/h2-3,6-7,9,13,20H,8,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCFSIPZMQDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2752811.png)
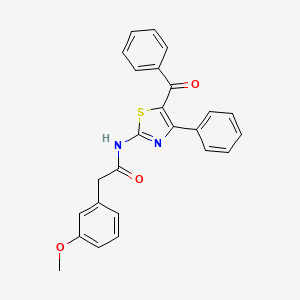
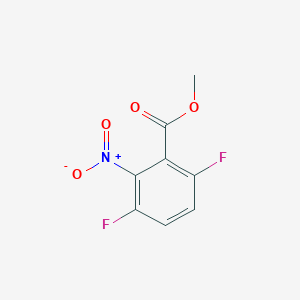
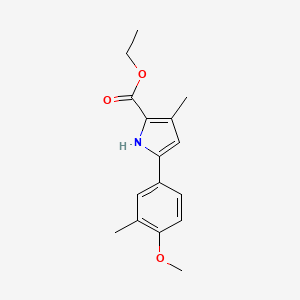
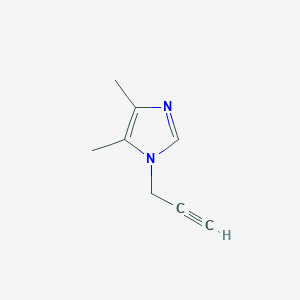
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2752820.png)
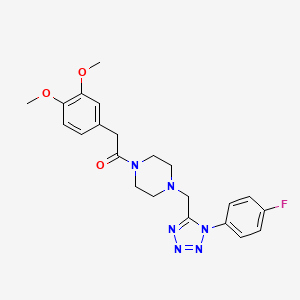
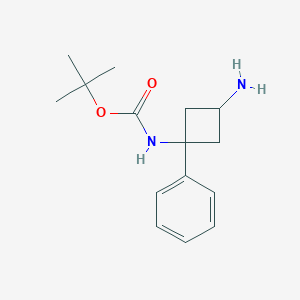
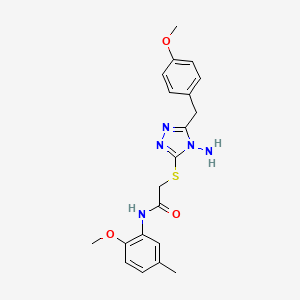
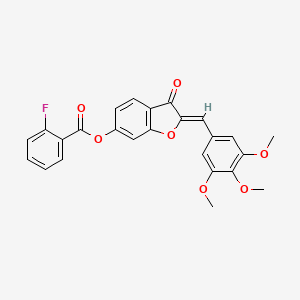
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2752827.png)
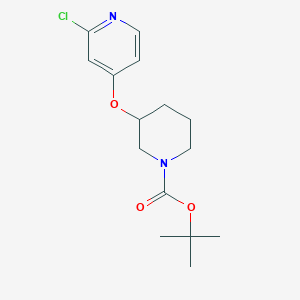
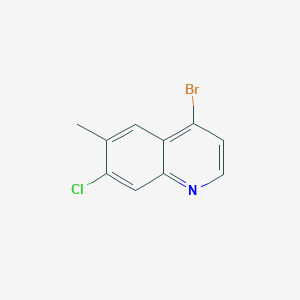
![3-(dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2752831.png)
